N-(1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Description
N-(1,3-Benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a piperidine-4-carboxamide scaffold, further modified by a thiophene-2-sulfonyl group. Its structural complexity highlights the importance of comparing it with analogs to infer structure-activity relationships (SAR).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S3/c21-16(19-17-18-13-4-1-2-5-14(13)25-17)12-7-9-20(10-8-12)26(22,23)15-6-3-11-24-15/h1-6,11-12H,7-10H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKGJABLYPWTEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the thiophene sulfonyl group and the piperidine carboxamide moiety. Key steps in the synthesis may include:
Formation of Benzo[d]thiazole: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.
Introduction of Thiophene Sulfonyl Group: This step often involves the sulfonylation of thiophene using reagents like chlorosulfonic acid or sulfonyl chlorides.
Formation of Piperidine Carboxamide: The final step typically involves the coupling of the benzo[d]thiazole-thiophene sulfonyl intermediate with piperidine-4-carboxylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of robust catalysts can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzo[d]thiazole moiety can be reduced under specific conditions to yield dihydrobenzo[d]thiazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydrobenzo[d]thiazole derivatives.
Substitution: Various substituted benzo[d]thiazole or thiophene derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and nonlinear optical materials.
Biological Studies: It has been studied for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis . The compound may also interact with mitochondrial proteins, altering the balance between pro-apoptotic and anti-apoptotic factors, thereby promoting cell death .
Comparison with Similar Compounds
Core Structural Variations
The compound shares a benzothiazole-thiophene sulfonyl-piperidine framework with several analogs. Key differences lie in substituent groups and scaffold modifications:
Key Observations :
- Substituent Effects: Methoxy (BB12617) and ethyl (BB07206) groups on the benzothiazole core likely modulate solubility and membrane permeability.
- Scaffold Modifications : Replacing piperidine with piperazine (BZ-IV) introduces an additional nitrogen, altering basicity and hydrogen-bonding capacity .
- Sulfonyl Group : The thiophene-2-sulfonyl moiety is conserved across analogs, suggesting its critical role in target binding (e.g., sulfonamide-enzyme interactions) .
Pharmacological Implications
While direct activity data for the target compound are unavailable, inferences can be drawn from related compounds:
- Anticancer Activity : BZ-IV () demonstrated anticancer properties, attributed to benzothiazole-mediated DNA intercalation or kinase inhibition. The piperazine ring in BZ-IV may enhance bioavailability compared to piperidine analogs .
- Kinase Inhibition : The pyridinylmethyl group in BB12617 () could facilitate kinase binding via π-π stacking, a feature absent in the target compound.
- Selectivity : Bromine in C274-3660 () may improve selectivity for cysteine-rich targets (e.g., Bruton’s tyrosine kinase) via covalent interactions .
Q & A
Q. Analytical methods :
- NMR spectroscopy : 1H/13C NMR confirms the presence of the benzothiazole (aromatic protons at δ 7.5–8.5 ppm) and piperidine (aliphatic protons at δ 1.5–3.5 ppm) moieties .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ peak) .
- HPLC : Purity >95% is typically required for biological assays .
What are the primary biological targets hypothesized for this compound?
Based on structural analogs:
- Enzyme inhibition : Sulfonamide-containing compounds often target proteases or kinases due to sulfonyl group interactions with catalytic residues .
- Receptor modulation : The benzothiazole-thiophene scaffold may bind to GPCRs or nuclear receptors, similar to related piperidine sulfonamides .
Intermediate/Advanced Research Questions
How can crystallographic data resolve ambiguities in the compound’s 3D structure?
Q. Methodology :
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and torsional conformations. For example, SHELX software refines crystallographic models to confirm the sulfonyl group’s orientation .
- Data contradiction : Discrepancies between computational (e.g., DFT) and experimental bond angles may indicate dynamic stereochemistry or crystal packing effects .
What strategies optimize yield in multi-step synthesis?
Q. Approaches :
- Stepwise purification : Intermediate isolation via column chromatography reduces cumulative impurities .
- Solvent optimization : Using DMF for sulfonylation improves solubility, while THF enhances amide coupling efficiency .
- Catalysis : Palladium catalysts in benzothiazole formation reduce reaction time by 30–50% .
How do structural modifications influence biological activity?
Q. Structure-activity relationship (SAR) insights :
- Benzothiazole substitution : Electron-withdrawing groups (e.g., Cl at position 6) enhance protease inhibition by 2–3-fold .
- Sulfonyl group replacement : Replacing thiophene-sulfonyl with phenyl-sulfonyl reduces cytotoxicity but lowers target affinity .
Experimental validation : Competitive binding assays (e.g., SPR or ITC) quantify affinity changes .
Advanced Research Questions
How can computational modeling predict off-target interactions?
Q. Methods :
- Molecular docking (AutoDock/Vina) : Screens against protein databases (e.g., PDB) to identify potential off-targets (e.g., cytochrome P450 isoforms) .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns to validate binding modes .
Validation : Compare computational predictions with in vitro enzyme inhibition assays .
What experimental designs address contradictory bioactivity data across studies?
Case example : If one study reports IC50 = 50 nM for a kinase and another shows no activity:
Assay conditions : Check buffer pH (e.g., Tris vs. HEPES) and ATP concentration (competitive inhibitors are sensitive to ATP levels) .
Compound stability : Test degradation via LC-MS after 24-hour incubation in assay buffer .
Orthogonal assays : Use fluorescence polarization and radiometric assays to cross-validate .
How is the compound’s metabolic stability assessed in preclinical studies?
Q. In vitro protocols :
- Liver microsome assays : Incubate with human/rat microsomes; measure parent compound depletion via LC-MS/MS over 60 minutes .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Key metrics : Half-life (t1/2) >2 hours and intrinsic clearance <15 mL/min/kg are desirable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
